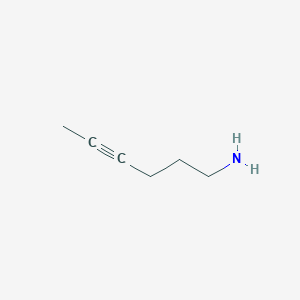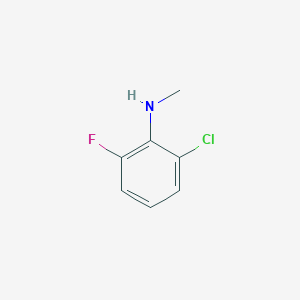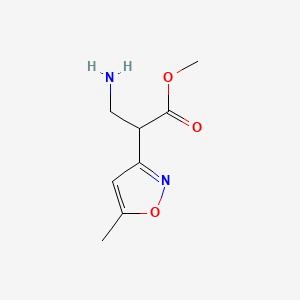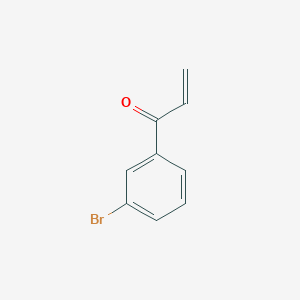
Hex-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-4-yn-1-amine is an organic compound with the molecular formula C6H11N. It is an alkyne derivative containing an amine functional group. This compound is characterized by a six-carbon chain with a triple bond between the fourth and fifth carbons and an amine group attached to the first carbon. This compound is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-yn-1-amine can be synthesized through several methods:
Alkylation of Propargylamine: One common method involves the alkylation of propargylamine with an appropriate alkyl halide under basic conditions. This reaction typically uses sodium hydride or potassium carbonate as the base.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Hydroamination of Alkynes: Hydroamination of terminal alkynes with ammonia or primary amines in the presence of a catalyst such as gold or platinum can also yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using robust catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Hex-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated amines using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, or other electrophiles to form dihaloalkanes or haloalkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Alkyl halides, sodium hydride or potassium carbonate.
Addition: Halogens, hydrogen halides.
Major Products:
Oxidation: Nitriles, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Addition: Dihaloalkanes, haloalkenes.
Scientific Research Applications
Hex-4-yn-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Hex-4-yn-1-amine involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the amine group and the triple bond. The amine group can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions with electrophiles. These properties make this compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Hex-4-yn-1-amine can be compared with other similar compounds such as:
Hex-5-yn-1-amine: Similar structure but with the triple bond between the fifth and sixth carbons. It has different reactivity and applications.
Pent-4-yn-1-amine: A shorter carbon chain with the triple bond between the fourth and fifth carbons. It exhibits different physical and chemical properties.
But-3-yn-1-amine: An even shorter carbon chain with the triple bond between the third and fourth carbons. It is used in different synthetic applications.
Uniqueness: this compound’s unique structure, with the triple bond positioned between the fourth and fifth carbons, provides distinct reactivity patterns and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
hex-4-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h4-7H2,1H3 |
InChI Key |
FRUQLILSTSIBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)



![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)

